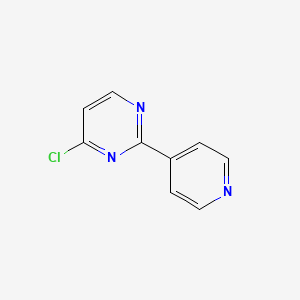

4-Chloro-2-(pyridin-4-yl)pyrimidine

Description

4-Chloro-2-(pyridin-4-yl)pyrimidine (CAS: 208936-45-2) is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4 and a pyridin-4-yl group at position 2. This structure confers unique reactivity and biological relevance, making it a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anticancer agents . Its pyridine-pyrimidine hybrid architecture enhances binding affinity to biological targets, such as ATP-binding pockets in enzymes, enabling applications in drug discovery .

Properties

CAS No. |

61310-55-2 |

|---|---|

Molecular Formula |

C9H6ClN3 |

Molecular Weight |

191.62 g/mol |

IUPAC Name |

4-chloro-2-pyridin-4-ylpyrimidine |

InChI |

InChI=1S/C9H6ClN3/c10-8-3-6-12-9(13-8)7-1-4-11-5-2-7/h1-6H |

InChI Key |

BBRWYVYBIRGEQK-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C2=NC=CC(=N2)Cl |

Canonical SMILES |

C1=CN=CC=C1C2=NC=CC(=N2)Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: CHClN

Molecular Weight: 191.62 g/mol

Structure: The compound features a pyrimidine ring with a chlorine atom at the 4-position and a pyridin-4-yl group at the 2-position. This unique structure contributes to its biological activity, particularly in drug development.

Medicinal Chemistry

-

Anticancer Activity:

- 4-Chloro-2-(pyridin-4-yl)pyrimidine has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and reduced proliferation of cancer cells.

- Case Study Findings:

- A series of pyrimidine derivatives, including this compound, were tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Compound Cell Line IC50 (µM) Reference This compound SiHa 0.09 ± 0.0085 Compound A A549 0.03 ± 0.0056 Compound B MCF-7 <100 -

Enzyme Inhibition:

- The compound has been shown to act as an enzyme inhibitor, particularly for kinases involved in various signaling pathways that regulate cellular processes.

Antimicrobial Activity

This compound exhibits antimicrobial properties, making it useful in developing new antibiotics. Its mechanism includes disrupting bacterial cell membranes and inhibiting key metabolic processes.

Case Study:

A study on similar pyrimidine derivatives indicated notable antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting that modifications to the pyrimidine structure could enhance efficacy .

Industrial Applications

-

Pharmaceutical Development:

- This compound serves as a critical building block for synthesizing various pharmaceuticals, particularly those targeting kinase pathways.

-

Agrochemical Production:

- It is used in the formulation of agrochemicals, contributing to the development of herbicides and fungicides due to its biological activity against pests and pathogens.

-

Materials Science:

- The compound is also explored for its potential applications in materials science, specifically in creating novel polymers and coatings with enhanced properties.

Comparison with Similar Compounds

Structural and Reactivity Differences

- Substituent Effects :

- Pyridinyl vs. Piperidinyl : The pyridin-4-yl group in the target compound enhances π-π stacking interactions in biological systems compared to the saturated piperidine ring in 2-Chloro-4-(piperidin-1-yl)pyrimidine .

- Electron-Withdrawing Groups : The trifluoromethyl (CF3) group in 4-Chloro-2-(trifluoromethyl)pyrimidine increases electrophilicity at C4, favoring nucleophilic aromatic substitution (SNAr) reactions, whereas the pyridinyl group in the target compound balances reactivity and steric bulk .

- Thioether vs. Chlorine : The methylthio (SCH3) group in 4-Chloro-2-(methylthio)pyrimidine is a better leaving group than chlorine, enabling efficient cross-coupling reactions in drug synthesis (e.g., lazertinib) .

Physicochemical Properties

Lipophilicity :

- The trifluoromethyl derivative (LogP: 3.36) is significantly more lipophilic than the target compound, influencing membrane permeability and bioavailability .

- Piperidine-containing analogues (e.g., 2-Chloro-4-(piperidin-1-yl)pyrimidine) exhibit lower LogP values (~2.5), enhancing aqueous solubility .

Thermal Stability :

- 4-Chloro-2-(methylthio)pyrimidine has a melting point of 87–89°C, while the target compound’s stability is likely higher due to aromatic conjugation .

Preparation Methods

Classical Synthetic Approaches

Pyrimidine Core Formation via Cyclocondensation

The construction of the pyrimidine ring system often begins with cyclocondensation reactions. A representative protocol involves:

- Esterification of nicotinic acid to ethyl nicotinate using ethanol and sulfuric acid at 85°C for 8 hours.

- Oxidation with 3-chloroperoxybenzoic acid in dichloromethane at 0°C, producing pyridine N-oxide derivatives in 98% yield.

- Nucleophilic substitution with trimethylsilyl cyanide in acetonitrile under reflux, introducing cyano groups at the ortho position.

This sequence achieves the key pyrimidine precursor ethyl 6-cyanonicotinate with 50% yield after purification by flash chromatography.

Chlorination Strategies

Chlorination at the 4-position is critical for final product functionality. Two dominant methods emerge:

Phosphorus Oxychloride (POCl₃) Mediated Chlorination

Reacting pyrimidine N-oxides with POCl₃ at 110°C for 4–6 hours achieves 4-chloro substitution. For example:

- 4-Chloro-2-isopropyl-6-methylpyrimidine was synthesized in 75% yield using this method, though purity varied (85–92%) without subsequent recrystallization.

Hydrothermal Chlorination with HCl

High-temperature (180–250°C) treatment with concentrated hydrochloric acid in autoclaves produces 4-chloro derivatives with superior purity (98.7%). This method avoids phosphorus-based reagents but requires specialized equipment.

Modern Methodological Innovations

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura couplings enable direct introduction of pyridin-4-yl groups. A typical procedure uses:

- Pd(PPh₃)₄ (5 mol%)

- K₂CO₃ base in toluene/water (3:1)

- 80°C for 12 hours

This approach achieves 68–72% yields but faces challenges with halogenated byproducts.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Temperature (°C) | Time (h) |

|---|---|---|---|---|

| POCl₃ Chlorination | 75 | 85–92 | 110 | 4–6 |

| Hydrothermal HCl | 80.4 | 98.7 | 180–250 | 8–24 |

| Suzuki Coupling | 68–72 | 95 | 80 | 12 |

| Microwave Synthesis | 85–90 | 97 | 150 | 0.5 |

Key observations:

Critical Process Parameters

Solvent Optimization

Industrial-Scale Considerations

Cost Analysis

- POCl₃-based routes: $12–15/g (raw materials)

- Hydrothermal methods: $8–10/g (equipment depreciation included)

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-2-(pyridin-4-yl)pyrimidine, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves coupling pyridine derivatives with chlorinated pyrimidine precursors. For example:

- Route 1 : Reacting 4-chlorophenyl derivatives with thioacetamide under controlled acylation conditions to introduce the pyridinyl group .

- Route 2 : Using phenol and sodium hydroxide in a THF-water system to facilitate nucleophilic substitution, followed by extraction and crystallization .

- Key Factors :

- Reaction time : Prolonged heating (e.g., 4 hours) improves yield but may increase byproducts .

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity, while aqueous phases aid in purification .

- Catalyst use : Transition metal catalysts (not explicitly mentioned in evidence) could optimize cross-coupling efficiency.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns, especially distinguishing pyridine and pyrimidine protons .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects halogen isotopes (e.g., chlorine’s isotopic signature) .

- X-ray Crystallography : Resolves crystal structure ambiguities, as demonstrated in analogous pyrimidine derivatives .

- Purity Assessment : HPLC coupled with UV detection ensures >98% purity, critical for pharmacological studies .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods or gloveboxes for reactions releasing toxic vapors (e.g., chlorinated intermediates) .

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services to avoid environmental contamination .

- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent dispersion .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved to modify its pharmacological properties?

- Methodological Answer :

- Amination : React with secondary amines (e.g., piperidine) at elevated temperatures to replace the chlorine atom, enhancing solubility or target affinity .

- Suzuki Coupling : Use boronic acids to introduce aryl/heteroaryl groups at the pyrimidine ring, leveraging palladium catalysts for cross-coupling .

- Thioether Formation : Substitute chlorine with thiols to modulate electron density and improve metabolic stability .

- Optimization : Monitor reaction progress via TLC or LC-MS to minimize over-functionalization .

Q. What strategies are recommended for resolving contradictions in reported synthetic yields or byproduct profiles of this compound derivatives?

- Methodological Answer :

- Variable Testing : Systematically alter reaction parameters (e.g., temperature, solvent polarity) to identify yield-limiting factors. For instance, reports acylation steps, while uses alkaline conditions—testing pH sensitivity may explain discrepancies .

- Byproduct Analysis : Use GC-MS or NMR to characterize impurities. For example, incomplete chlorination may result in hydroxylated byproducts .

- Replication Studies : Reproduce literature methods with strict adherence to reagent grades (e.g., anhydrous solvents) to assess reproducibility .

Q. What in silico methods are suitable for predicting the biological activity of this compound analogs prior to experimental validation?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes) based on the compound’s pyrimidine core .

- QSAR Modeling : Train quantitative structure-activity relationship models using descriptors like ClogP and topological polar surface area to predict bioavailability .

- ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles, guiding structural modifications for improved pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.